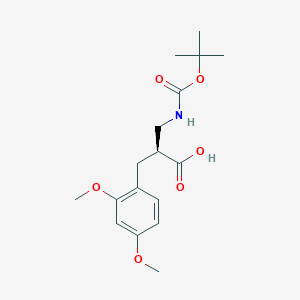
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a benzyl group at the first position, an ethylthio group at the second position, and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with benzylamine to form 1-benzyl-2-chloropyrimidine. This intermediate is then treated with sodium ethylthiolate to introduce the ethylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
1-benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Contains a phenylthio group instead of an ethylthio group.
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-ol: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62652-40-8 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-benzyl-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-12(16)8-9-15(13)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
VEEFUHUXMISMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)C=CN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)




![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)



![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)

![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)

![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
